molecular formula C10H9FN2O3S B13540540 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile

Cat. No.: B13540540
M. Wt: 256.26 g/mol
InChI Key: ZGKIAULFWKRXCX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is a chemical compound with the molecular formula C10H9FN2O3S. This compound is notable for its unique structure, which includes a fluorine atom, an oxazolidine ring, and a sulfonyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with an oxazolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as hexafluoroisopropanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while reduction reactions may produce amines or other reduced compounds.

Scientific Research Applications

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile
  • 5-Fluoro-2-(2-isoxazolidinylsulfonyl)benzonitrile
  • 5-Fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitril

Uniqueness

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H9FN2O3S

Molecular Weight

256.26 g/mol

IUPAC Name

5-fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile

InChI

InChI=1S/C10H9FN2O3S/c11-9-2-3-10(8(6-9)7-12)17(14,15)13-4-1-5-16-13/h2-3,6H,1,4-5H2

InChI Key

ZGKIAULFWKRXCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

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